Cas no 1594440-84-2 (3-(2-chloro-5-fluorophenyl)-2,2-dimethylpropan-1-ol)

3-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-ol is a fluorinated and chlorinated phenylpropanol derivative with potential applications in pharmaceutical and agrochemical synthesis. Its key structural features include a chloro-fluorophenyl moiety and a tertiary alcohol group, which enhance its reactivity and utility as an intermediate in organic synthesis. The compound’s sterically hindered 2,2-dimethylpropanol backbone may contribute to improved stability and selectivity in coupling reactions. Its halogenated aromatic ring offers opportunities for further functionalization, making it valuable for constructing complex molecules. The product is typically handled under controlled conditions due to its sensitivity. Suitable for research and industrial use, it serves as a versatile building block in medicinal and specialty chemistry.
3-(2-chloro-5-fluorophenyl)-2,2-dimethylpropan-1-ol structure
1594440-84-2 structure
Product Name:3-(2-chloro-5-fluorophenyl)-2,2-dimethylpropan-1-ol
CAS No:1594440-84-2
MF:C11H14ClFO
MW:216.679666042328
CID:5834026
PubChem ID:102621141
Update Time:2025-06-09

3-(2-chloro-5-fluorophenyl)-2,2-dimethylpropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(2-chloro-5-fluorophenyl)-2,2-dimethylpropan-1-ol
    • EN300-1966004
    • 1594440-84-2
    • Inchi: 1S/C11H14ClFO/c1-11(2,7-14)6-8-5-9(13)3-4-10(8)12/h3-5,14H,6-7H2,1-2H3
    • InChI Key: RBUFCBPIFFCLKC-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1CC(C)(C)CO)F

Computed Properties

  • Exact Mass: 216.0717209g/mol
  • Monoisotopic Mass: 216.0717209g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 20.2Ų

3-(2-chloro-5-fluorophenyl)-2,2-dimethylpropan-1-ol Pricemore >>

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Additional information on 3-(2-chloro-5-fluorophenyl)-2,2-dimethylpropan-1-ol

Recent Advances in the Study of 3-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-ol (CAS: 1594440-84-2)

The compound 3-(2-chloro-5-fluorophenyl)-2,2-dimethylpropan-1-ol (CAS: 1594440-84-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, synthetic pathways, and potential as a precursor or intermediate in drug development.

One of the key areas of interest is the compound's role in the synthesis of novel bioactive molecules. Researchers have explored its utility as a building block for more complex structures, particularly in the development of central nervous system (CNS) targeting agents. The presence of both chloro and fluoro substituents on the phenyl ring, combined with the dimethylpropanol moiety, contributes to its ability to interact with specific biological targets, making it a valuable scaffold in medicinal chemistry.

Recent publications have highlighted the compound's potential in modulating neurotransmitter systems. Preliminary in vitro studies suggest that derivatives of 3-(2-chloro-5-fluorophenyl)-2,2-dimethylpropan-1-ol may exhibit affinity for GABA receptors, indicating possible applications in the treatment of neurological disorders such as anxiety and epilepsy. These findings are particularly significant given the ongoing need for novel therapeutic agents with improved efficacy and reduced side effects in CNS drug development.

The synthetic accessibility of this compound has also been a focus of recent research. Several optimized synthetic routes have been reported, with particular emphasis on improving yield and purity while minimizing environmental impact. Green chemistry approaches, including catalytic methods and solvent-free reactions, have been successfully applied to the production of 3-(2-chloro-5-fluorophenyl)-2,2-dimethylpropan-1-ol, addressing growing concerns about sustainable pharmaceutical manufacturing.

Pharmacokinetic studies of this compound and its derivatives have provided valuable insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. The lipophilic nature of the molecule, conferred by its aromatic and alkyl components, appears to contribute to favorable blood-brain barrier penetration, while the hydroxyl group enhances water solubility to some degree. These balanced physicochemical properties make it an attractive candidate for further drug development efforts.

Looking forward, researchers anticipate that 3-(2-chloro-5-fluorophenyl)-2,2-dimethylpropan-1-ol will continue to serve as an important intermediate in pharmaceutical synthesis. Current investigations are exploring its potential in combination therapies and as part of targeted drug delivery systems. The compound's versatility and the growing body of research supporting its biological activity suggest that it may play an increasingly important role in the development of next-generation therapeutics.

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